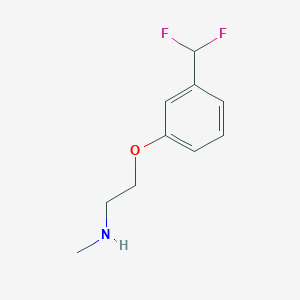
2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine
Overview
Description
2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a phenoxy moiety, which contributes to its lipophilicity and potential bioactivity. Its molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds, suggesting that modifications in the chemical structure can significantly affect their efficacy against various pathogens. For instance, compounds with similar phenoxy structures have demonstrated activity against gram-positive bacteria and mycobacteria. Although specific data on the difluoromethyl derivative is limited, it is hypothesized that the presence of fluorine atoms may enhance antibacterial activity due to increased lipophilicity and potential interactions with bacterial membranes .
Cytotoxicity
The cytotoxic profile of related compounds has been assessed against cancer cell lines. For example, derivatives with similar structures were evaluated for their ability to inhibit cell growth in various cancer models. The findings indicated that certain modifications could lead to reduced cytotoxicity in normal cells while maintaining efficacy against cancer cells . This suggests that this compound may also exhibit selective cytotoxic effects that warrant further investigation.
The mechanism by which compounds similar to this compound exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, inhibitors targeting neuronal nitric oxide synthase (nNOS) have shown promise in neuroprotection, highlighting the importance of structural modifications for enhancing selectivity and potency . The difluoromethyl group might influence binding affinity and selectivity towards these targets.
Case Studies
Several case studies have highlighted the biological activities of structurally related compounds:
- Antibacterial Efficacy : A study on 4-chlorocinnamanilides showed significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that similar compounds could possess comparable antibacterial properties .
- Cytotoxicity Assessment : Research on a series of aminomethyl-derived compounds indicated varying levels of cytotoxicity across different cancer cell lines, emphasizing the need for careful evaluation of new derivatives like this compound for therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications such as fluorination can enhance biological activity while minimizing adverse effects. This principle can be applied to predict the activity of this compound based on its structural features .
Properties
IUPAC Name |
2-[3-(difluoromethyl)phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,10,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUXGMUDMALCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















